molecular formula C22H21NO2 B4005067 2-(benzyloxy)-N-(1-phenylethyl)benzamide

2-(benzyloxy)-N-(1-phenylethyl)benzamide

Cat. No.: B4005067
M. Wt: 331.4 g/mol
InChI Key: GDYUGYCZGJDVJH-UHFFFAOYSA-N
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Description

2-(benzyloxy)-N-(1-phenylethyl)benzamide is a useful research compound. Its molecular formula is C22H21NO2 and its molecular weight is 331.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 331.157228913 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Catalysis

  • Synthesis of Benzamide Derivatives : A study demonstrated the synthesis of 2-benzoylamino-N-phenyl-benzamide derivatives using Keggin-type heteropolyacids as environmentally benign catalysts. These compounds were prepared under solvent-free conditions and microwave irradiation, showcasing a high-yielding reaction with short reaction times. The synthesized compounds exhibited significant antibacterial and antifungal activities, hinting at potential pharmacological applications (Ighilahriz-Boubchir et al., 2017).

Material Science

  • Polyamide Synthesis : Research into the synthesis of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol revealed that these polyamides possess high thermal stability and are noncrystalline. They are also soluble in a variety of polar solvents and can form transparent, flexible, and tough films, which may have applications in material science and engineering (Hsiao et al., 2000).

Pharmacology and Drug Design

  • Antitubercular Activity : A study on the synthesis of 4-(benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl) benzamide derivatives showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. These compounds were found to be non-cytotoxic in nature against the human cancer cell line HeLa, suggesting their potential as safe antitubercular agents (Nimbalkar et al., 2018).

Environmental Chemistry

  • Photocyclization Mechanism : Research on the crystalline state of 2-(2,4,6-triisopropylbenzoyl)((S)-1-phenylethyl)benzamide undergoing a diastereospecific Norrish type II photocyclization under UV irradiation provided insights into the photoreaction mechanism. This study highlighted the potential of solid-state reactions in environmental chemistry for creating less stable, metastable polymorphic forms of substances directly through photoreactions (Fujii et al., 2011).

Properties

IUPAC Name

N-(1-phenylethyl)-2-phenylmethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO2/c1-17(19-12-6-3-7-13-19)23-22(24)20-14-8-9-15-21(20)25-16-18-10-4-2-5-11-18/h2-15,17H,16H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDYUGYCZGJDVJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2OCC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.